![molecular formula C12H16N2 B1422041 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine CAS No. 910380-49-3](/img/structure/B1422041.png)
2-(7-ethyl-1H-indol-3-yl)ethan-1-amine
Overview
Description
2-(7-ethyl-1H-indol-3-yl)ethan-1-amine, also known as 7-ethyl-indole or 7-ethyl-indole-3-ethanamine, is a derivative of the indole class of compounds. It is a bioactive compound that has been the subject of scientific research due to its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structural Evaluation
The chemical compound 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine, part of the indole and gramine family, is involved in various synthesis processes. For example, the synthesis and crystal structure evaluation of related indole derivatives demonstrate applications in chemical synthesis, showcasing the compound's role in producing structurally complex molecules through Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reactions. These processes yield compounds with potential applications in material science and pharmaceutical research due to their unique structural and bonding characteristics (Kukuljan, Kranjc, & Perdih, 2016).
Novel Antitumor Agents
Research into the development of novel antitumor agents has led to the synthesis of indole derivatives with varying amine side chains. These compounds, including bis-1H-benzo[c,d]indol-2-one derivatives, have shown selective anti-tumor activities. The specific design of these molecules, incorporating aromatic chromophores and amine side chains, targets DNA binding properties crucial for their effectiveness against certain cancer cell lines, exemplifying the compound's utility in advancing cancer therapeutics (Yin, Xu, & Qian, 2007).
Hydroamination Processes
The compound is also a key player in hydroamination processes, facilitating the synthesis of 2-substituted amino derivatives of indole. These reactions, performed under mild conditions, result in compounds with high stereoselectivity and yield. The versatility in the amine component used in the reactions underscores the compound's significance in producing a range of indole-based products with potential applications in pharmaceuticals and agrochemicals (Sobenina, Tomilin, Petrova, Ushakov, Mikhaleva, & Trofimov, 2010).
Synthesis of Tryptamine Derivatives
Another important application is in the synthesis of deuterium-labeled tryptamine derivatives, where this compound plays a crucial role. These isotopically labeled compounds are essential for analytical studies, particularly in gas chromatography-mass spectrometry (GC-MS) assays, offering insights into the pharmacokinetics and metabolic pathways of tryptamine-based drugs (Wang & Chen, 2007).
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
The compound's derivatives have been explored as RIPK1 inhibitors, showcasing potent activity in tumor metastasis models. This application highlights the compound's potential in developing new therapeutic agents for preventing tumor metastasis, contributing significantly to cancer research and therapy development (Li et al., 2018).
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that indole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQYTLRLWUZVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
910380-49-3 | |
Record name | 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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